3-Bromo-5-(methylsulfonyl)pyridine
Overview
Description
3-Bromo-5-(methylsulfonyl)pyridine: is an organic compound with the molecular formula C6H6BrNO2S and a molecular weight of 236.09 g/mol . This compound is characterized by a pyridine ring substituted with a bromine atom at the 3-position and a methylsulfonyl group at the 5-position. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-5-(methylsulfonyl)pyridine typically involves the bromination of 5-(methylsulfonyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 3-position .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This may include controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions:
3-Bromo-5-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds, amines, and thiols.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Products include azides, thiols, and organometallic derivatives.
Oxidation and Reduction Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other substituted pyridines.
Scientific Research Applications
Chemistry:
3-Bromo-5-(methylsulfonyl)pyridine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine:
In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(methylsulfonyl)pyridine depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the pyridine ring. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond between the pyridine ring and the coupling partner .
Comparison with Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(methylthio)pyridine
- 3-Bromo-5-(methoxy)pyridine
Uniqueness:
3-Bromo-5-(methylsulfonyl)pyridine is unique due to the presence of both a bromine atom and a methylsulfonyl group on the pyridine ring. This combination of functional groups imparts specific reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
3-bromo-5-methylsulfonylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAIMMQZMLBREW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625390 | |
Record name | 3-Bromo-5-(methanesulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445491-71-4 | |
Record name | 3-Bromo-5-(methanesulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-(methylsulfonyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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